![molecular formula C7H10N4O3 B2826923 1-[(3R,4S)-4-Aminooxolan-3-yl]triazole-4-carboxylic acid CAS No. 2377004-42-5](/img/structure/B2826923.png)

1-[(3R,4S)-4-Aminooxolan-3-yl]triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

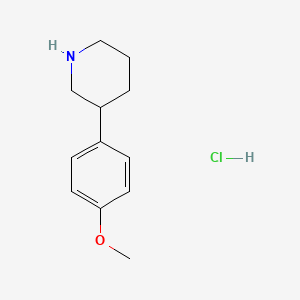

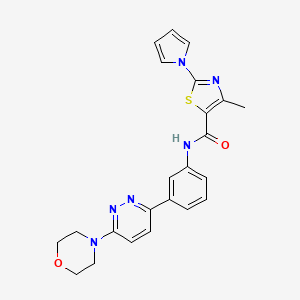

“1-[(3R,4S)-4-Aminooxolan-3-yl]triazole-4-carboxylic acid” is a compound with the molecular formula C7H10N4O3 . It is a derivative of triazole, a nitrogenous heterocyclic moiety . The compound has a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthesis could involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered aromatic azole chain and a pyrrolidine ring . The InChI code for this compound is 1S/C7H10N4O3/c8-4-2-14-3-6 (4)11-1-5 (7 (12)13)9-10-11/h1,4,6H,2-3,8H2, (H,12,13)/t4-,6+/m1/s1 .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by its triazole nucleus and the presence of the pyrrolidine ring . The triazole nucleus is capable of binding in the biological system with a variety of enzymes and receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 198.18 . It is a powder at room temperature . The compound’s IUPAC name is 1- ( (3R,4S)-4-aminotetrahydrofuran-3-yl)-1H-1,2,3-triazole-4-carboxylic acid .Scientific Research Applications

- EN300-7437205 has shown promise as an antiviral agent. Researchers have investigated its inhibitory effects against specific viruses, such as influenza or herpes simplex virus (HSV). The compound’s unique structure may interfere with viral replication processes, making it a potential candidate for drug development .

- Scientists have explored the interaction of EN300-7437205 with enzymes and biological targets. Its triazole ring and carboxylic acid functionality could play a role in enzyme inhibition or modulation. Understanding these interactions can lead to insights into cellular processes and disease pathways .

- The triazole moiety in EN300-7437205 can coordinate with metal ions. Researchers have investigated its metal-binding properties, which could have applications in catalysis, materials science, or bioinorganic chemistry. Metal complexes formed with this compound may exhibit unique reactivity .

- The amino group in EN300-7437205 allows for bioconjugation. Scientists have functionalized the compound to attach it to biomolecules (e.g., proteins, peptides, or antibodies). Such conjugates can be used for targeted drug delivery, imaging, or diagnostics .

- EN300-7437205 can serve as a scaffold for designing peptide mimetics. Researchers have explored its use in mimicking specific protein secondary structures or binding motifs. These mimetics can modulate protein-protein interactions and may have therapeutic implications .

- Computational chemists have employed EN300-7437205 in pharmacophore-based drug discovery. By identifying key features (e.g., hydrogen bond acceptors, hydrophobic regions), they create pharmacophore models. These models guide virtual screening of compound libraries to find potential drug candidates .

Antiviral Agents

Chemical Biology and Enzyme Inhibition

Metal Coordination Chemistry

Bioconjugation and Drug Delivery

Peptide Mimetics and Protein-Protein Interactions

Pharmacophore Development and Virtual Screening

Future Directions

properties

IUPAC Name |

1-[(3R,4S)-4-aminooxolan-3-yl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c8-4-2-14-3-6(4)11-1-5(7(12)13)9-10-11/h1,4,6H,2-3,8H2,(H,12,13)/t4-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLSIQSDNWRPBW-XINAWCOVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N2C=C(N=N2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)N2C=C(N=N2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride](/img/structure/B2826843.png)

![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2826844.png)

![4-bromo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2826849.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2826850.png)

![Tert-butyl N-[[8-(but-2-ynoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2826853.png)

![Ethyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2826854.png)